N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040682-74-3
VCID: VC11953794
InChI: InChI=1S/C24H21N3O4S2/c1-2-27-23(29)22-21(17(13-32-22)15-6-4-3-5-7-15)26-24(27)33-14-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12-13H,2,10-11,14H2,1H3,(H,25,28)
SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040682-74-3

Cat. No.: VC11953794

Molecular Formula: C24H21N3O4S2

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040682-74-3

Specification

CAS No. 1040682-74-3
Molecular Formula C24H21N3O4S2
Molecular Weight 479.6 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C24H21N3O4S2/c1-2-27-23(29)22-21(17(13-32-22)15-6-4-3-5-7-15)26-24(27)33-14-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12-13H,2,10-11,14H2,1H3,(H,25,28)
Standard InChI Key PHMNBTDXOZDZTH-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5
Canonical SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises three distinct regions:

  • Thieno[3,2-d]pyrimidinone backbone: A fused bicyclic system featuring a thiophene ring (five-membered sulfur-containing heterocycle) fused to a pyrimidinone ring (six-membered ring with two nitrogen atoms and a ketone group). The 3-ethyl and 7-phenyl substituents on this core enhance steric bulk and modulate electronic properties .

  • Sulfanylacetamide linker: A sulfur atom bridges the thienopyrimidinone core to the acetamide group, providing conformational flexibility and potential hydrogen-bonding interactions.

  • 2,3-Dihydro-1,4-benzodioxin-6-yl group: A benzodioxin moiety fused to the acetamide nitrogen, contributing aromaticity and oxygen-based polarity .

Molecular Formula and Weight

The molecular formula is C24H21N3O4S2, derived by combining the thienopyrimidinone core (C13H11N2OS), sulfanylacetamide linker (C2H3NOS), and benzodioxin group (C8H7O2) . The calculated molecular weight is 479.57 g/mol, consistent with analogs reported in the literature .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogs
Molecular Weight479.57 g/mol
logP (Partition coeff.)~4.2 (estimated)
logSw (Aqueous sol.)-4.3 (poor solubility)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, dioxin O, ketone O)

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves sequential functionalization of the thienopyrimidinone core followed by coupling to the benzodioxin-acetamide unit:

  • Thienopyrimidinone Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with ethyl isocyanate under basic conditions generates the 3-ethyl-4-oxo scaffold .

  • Sulfanyl Group Introduction: Nucleophilic displacement of a leaving group (e.g., chloride) at the C2 position of the thienopyrimidinone using a thiolate anion .

  • Acetamide Coupling: Reaction of the sulfanyl-thienopyrimidinone intermediate with N-(2,3-dihydro-1,4-benzodioxin-6-yl)chloroacetamide in the presence of a base like triethylamine .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the C2 position of the thienopyrimidinone requires careful control of reaction conditions .

  • Steric Hindrance: The 7-phenyl group on the thienopyrimidinone may slow coupling reactions, necessitating elevated temperatures (80–100°C) .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • NMR:

    • 1H NMR: Aromatic protons from the benzodioxin (δ 6.7–7.1 ppm), thienopyrimidinone (δ 7.3–7.6 ppm), and acetamide NH (δ 8.2 ppm) .

    • 13C NMR: Carbonyl signals at δ 168–170 ppm (amide C=O) and δ 175 ppm (pyrimidinone C=O) .

  • MS (ESI+): Molecular ion peak at m/z 480.6 [M+H]+ .

Solubility and Stability

The compound exhibits limited aqueous solubility (logSw = -4.3), necessitating dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays . Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life >24 hours at pH 7.4 .

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